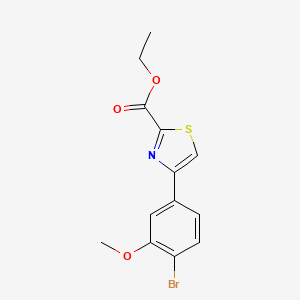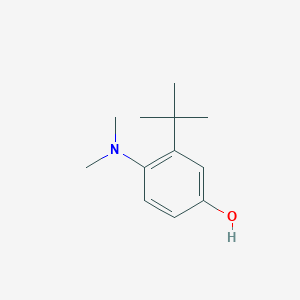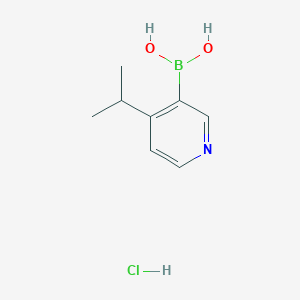
4-Isopropylpyridine-3-boronic acid-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylpyridine-3-boronic acid-HCl is a boronic acid derivative with the molecular formula C8H13BClNO2. It is a white solid compound that is used in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Isopropylpyridine-3-boronic acid-HCl can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal to selectively activate a position on the pyridine ring for subsequent borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Industrial Production: Industrial production methods for boronic acids often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield.
Chemical Reactions Analysis
4-Isopropylpyridine-3-boronic acid-HCl undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: Boronic acids can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium acetate, and oxidizing or reducing agents . Major products formed from these reactions include various substituted pyridines and boronic esters .
Scientific Research Applications
4-Isopropylpyridine-3-boronic acid-HCl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropylpyridine-3-boronic acid-HCl involves its role as a Lewis acid, which allows it to participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
4-Isopropylpyridine-3-boronic acid-HCl can be compared with other boronic acids such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the pyridine ring structure.
4-Trifluoromethylphenylboronic Acid: Used as a protecting group in carbohydrate chemistry.
Pyridinylboronic Acids: Similar to this compound but with different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and boronic acid, making it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C8H13BClNO2 |
|---|---|
Molecular Weight |
201.46 g/mol |
IUPAC Name |
(4-propan-2-ylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-6(2)7-3-4-10-5-8(7)9(11)12;/h3-6,11-12H,1-2H3;1H |
InChI Key |
AVLFRUVCFAHKQU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)C(C)C)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



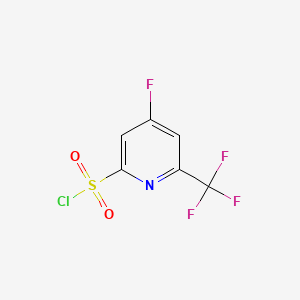
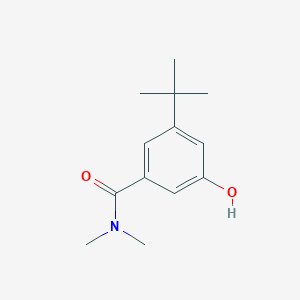
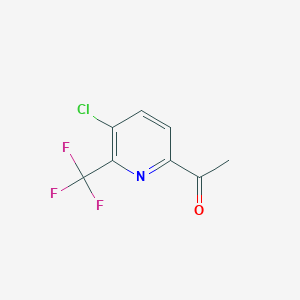
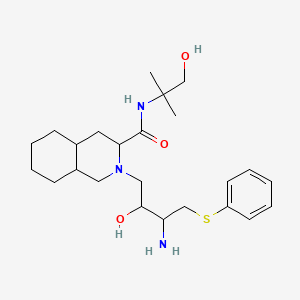

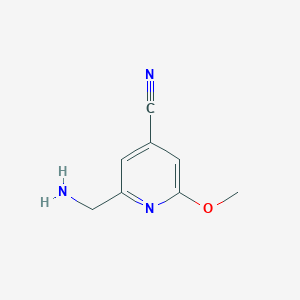

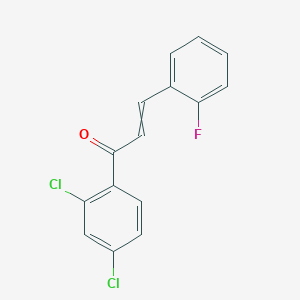
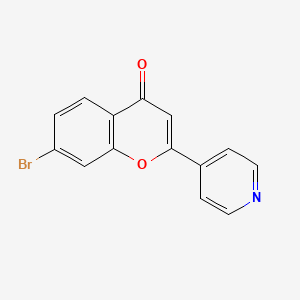
![[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14856599.png)
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14856603.png)
